(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Description
“(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a synthetic compound that belongs to the family of thiazolidinone derivatives. These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . This suggests that the synthesis process is efficient and yields a significant amount of the desired product.Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of 4-thiazolidinone derivatives, including compounds similar to "(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate", focusing on their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These studies involve synthesizing various derivatives from salicylic aldehydes and analyzing their anti-inflammatory activities (Golota et al., 2015). Another study characterized a thiazolidin-4-one derivative through X-ray crystallography and computational studies, highlighting its structural properties and potential interactions (Khelloul et al., 2016).
Biological Activities
The anticancer activity of 4-thiazolidinone derivatives has been a significant focus, with compounds exhibiting potential against various cancer cell lines. For example, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones demonstrated antimitotic activity, indicating their potential in anticancer therapy (Buzun et al., 2021). Another study evaluated benzothiazole derivatives for their corrosion inhibitory effects, suggesting applications beyond pharmaceuticals (Hu et al., 2016).
Properties
IUPAC Name |
(2-hydroxyphenyl) 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-14-8-4-5-9-15(14)24-17(22)10-11-20-18(23)16(26-19(20)25)12-13-6-2-1-3-7-13/h1-9,12,21H,10-11H2/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFZDBQZRAOTSC-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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